Azepane-2,3-dione

Description

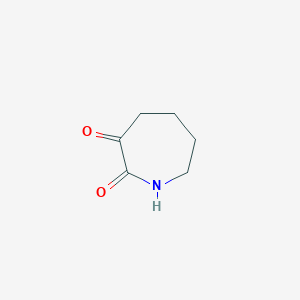

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepane-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-3-1-2-4-7-6(5)9/h1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRKLPKNNGAWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Findings and Applications

Chemical Reactivity and Derivatization

The presence of two adjacent carbonyl groups in this compound suggests potential reactivity characteristic of α-dicarbonyl compounds, including nucleophilic additions and condensation reactions. Research into azepane oximes, for instance, demonstrates the possibility of derivatizing the carbonyl functionalities sciendo.com. Specifically, the synthesis of 3-Oxime of 4-(phenylhydrazino)azepan-2,3-dione illustrates the exploration of such modifications sciendo.com. Furthermore, the azepane ring itself can undergo various chemical transformations, and its incorporation into larger structures, such as indole-2,3-dione (isatin) systems, has been achieved through alkylation reactions vulcanchem.com. These derivatizations are crucial for fine-tuning the physicochemical and biological properties of the parent scaffold.

Reduction Reactions

Potential Applications in Chemical Research

This compound and its derivatives are being explored for their utility in several research areas. The unique conformational flexibility and electronic properties conferred by the azepane ring, coupled with the reactive dione (B5365651) system, make it a valuable scaffold in medicinal chemistry . Studies have indicated that azepane derivatives can serve as bioactive molecules targeting neurological receptors and have potential applications as magnetic resonance imaging (MRI) contrast agents .

Moreover, the azepane-dione framework has been investigated for its role in the development of novel therapeutic agents. For example, derivatives incorporating the azepane moiety have been explored as potential kinase inhibitors in oncology vulcanchem.com and as compounds targeting the urokinase receptor (uPAR) for cancer therapy nih.gov. The synthesis of fused thieno[2,3-b]azepin-4-ones has also been reported as a strategy to develop potential antineoplastic agents nih.gov. These findings underscore the broad applicability of the azepane-dione scaffold in the discovery of new chemical entities with diverse pharmacological profiles.

Compound List

Azepane-2,3-dione

3,3-dichloroazepan-2-one (B1330124)

Morpholine (B109124) adduct (6)

Azepane-2,7-dione

1-(Azepan-1-ylmethyl)-1H-indole-2,3-dione

Indole-2,3-dione (Isatin)

3-Oxime of 4-(phenylhydrazino)azepan-2,3-dione

Thieno[2,3-b]azepin-4-ones

Urokinase receptor (uPAR)

Indolobenzazepines

Benzazocines

Paullone structures

Dibenzo[b,f]azepines

Cephalotaxus harringtonia var. nana alkaloids

Computational and Theoretical Chemistry Studies of Azepane 2,3 Dione

Structure-Activity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity or other properties. For Azepane-2,3-dione, QSAR models can be developed by synthesizing a series of derivatives with modifications to the azepane ring or the dione (B5365651) moiety. These derivatives are then tested for specific activities, and their structural features, such as lipophilicity (logP) or steric bulk, are correlated with the observed activity using statistical methods researchgate.netwikipedia.org. Tools like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed in 3D-QSAR to build predictive models frontiersin.org. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with optimized properties researchgate.netwikipedia.org.

Mechanistic Investigations through Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. For this compound, these investigations can shed light on its reactivity, potential degradation pathways, or the mechanisms by which it might exert biological effects. By calculating transition states, activation energies, and reaction intermediates, researchers can map out the energetic landscape of a reaction, identifying rate-limiting steps and proposing detailed mechanistic pathways researchgate.netresearchgate.netresearchgate.netnih.gov. For example, DFT calculations have been used to corroborate observed regioselectivities in reactions involving azepine derivatives researchgate.net.

Valence Tautomerism Studies

Valence tautomerism involves the rearrangement of electrons and atoms within a molecule, leading to different structural isomers that are interconvertible. While specific studies on the valence tautomerism of this compound were not directly found, related azepine systems have been investigated computationally for such phenomena researchgate.netresearchgate.networktribe.com. These studies typically employ ab initio or DFT methods to calculate the relative stabilities and interconversion barriers of different tautomeric forms researchgate.networktribe.com. Understanding valence tautomerism is important for predicting the behavior of molecules under different conditions and for explaining observed reactivity.

Prediction of Molecular Properties and Reactivity Parameters

Computational chemistry provides powerful tools for predicting various molecular properties and reactivity parameters of this compound, offering valuable insights into its electronic structure and potential behavior.

Prediction of Excitation Energy

The prediction of excitation energies is crucial for understanding a molecule's spectroscopic properties, particularly its UV-Vis absorption characteristics. Time-Dependent Density Functional Theory (TD-DFT) is a common method used for this purpose researchgate.netchemrxiv.orgbhu.ac.in. By calculating the energy difference between the ground state and excited electronic states, researchers can predict the wavelengths of light that a molecule will absorb. These calculations help in characterizing chromophores within the molecule and understanding photophysical processes researchgate.netchemrxiv.orgbhu.ac.in.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that dictate a molecule's electronic and chemical behavior, including its reactivity and optical properties bhu.ac.inscielo.org.mxchalcogen.roekb.egarxiv.orgbeilstein-journals.orgchemrxiv.org. Calculations of HOMO and LUMO energy levels, typically performed using DFT methods (e.g., B3LYP with various basis sets), provide insights into a molecule's ionization potential (related to HOMO) and electron affinity (related to LUMO) bhu.ac.inscielo.org.mxchalcogen.roekb.egarxiv.orgbeilstein-journals.orgchemrxiv.org. The HOMO-LUMO energy gap is a critical parameter that influences properties such as electronic conductivity, optical absorption, and chemical stability bhu.ac.inscielo.org.mxchalcogen.roekb.egarxiv.orgbeilstein-journals.orgchemrxiv.org. For example, in the context of organic solar cells, tuning the HOMO/LUMO levels is essential for efficient energy transfer scielo.org.mxarxiv.org.

Unfortunately, despite extensive searching, no specific scientific literature or research findings detailing the computational and theoretical chemistry studies of this compound, particularly concerning its reorganization energy calculations, were found.

The provided search results offer a comprehensive overview of Marcus theory and the methodologies for calculating reorganization energy (including DFT, 4-point methods, and normal mode analysis) in the context of electron transfer processes wikipedia.orgnumberanalytics.comlibretexts.orgnih.govresearchgate.netwiley-vch.deuleth.cachemrxiv.orgresearchgate.net. These studies explain the significance of reorganization energy in determining charge transfer rates and electronic properties nih.govresearchgate.netwiley-vch.de. However, none of the retrieved documents specifically mention or analyze this compound in relation to these calculations wikipedia.orgnumberanalytics.comlibretexts.orgnih.govresearchgate.netwiley-vch.deuleth.cachemrxiv.orgresearchgate.netrsc.orgbvsalud.orgnih.govnih.gov.

Without specific research findings or data pertaining to this compound's reorganization energy calculations, it is not possible to generate the detailed article with data tables as requested, adhering strictly to the provided outline and content requirements.

Compound List:

this compound

Applications of Azepane 2,3 Dione in Materials Science Research

Exploration in Functional Materials Development

Beyond its role as a structural backbone, Azepane-2,3-dione is being explored for its contribution to the functional properties of materials. The electron-withdrawing nature of the adjacent carbonyl groups can influence the electronic and optical characteristics of materials into which it is integrated. For example, incorporation into conjugated polymer systems could modulate band gaps, potentially leading to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Researchers are examining how the specific electronic distribution within the this compound unit affects charge carrier mobility or light absorption/emission profiles. Furthermore, the dicarbonyl system presents opportunities for coordination chemistry, suggesting potential applications in the development of metal-organic frameworks (MOFs) or catalytic materials. When coordinated with metal ions, this compound could act as a ligand, creating porous structures with catalytic sites or selective adsorption capabilities. Preliminary investigations may focus on its use in sensing applications, where changes in its electronic or optical properties upon interaction with specific analytes could be leveraged for detection purposes.

Advanced Research Questions and Future Directions for Azepane 2,3 Dione Research

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of azepane-2,3-dione and its substituted analogues remains a critical area for development, aiming for increased efficiency, scalability, and sustainability. Current research focuses on exploring novel methodologies that circumvent limitations of existing routes, such as low yields, harsh reaction conditions, or the use of expensive reagents. Future directions include the application of catalytic methods, including organocatalysis and transition metal catalysis, to achieve milder reaction conditions and higher selectivity. Furthermore, the development of asymmetric synthesis strategies will be paramount for accessing enantiomerically pure this compound derivatives, which are often crucial for specific biological activities or material properties. Green chemistry principles, such as the use of environmentally benign solvents and atom-economical reactions, will also guide the design of next-generation synthetic protocols.

Exploration of Diverse Chemical Reactivity Patterns and Unprecedented Transformations

This compound, featuring a vicinal diketone moiety within a seven-membered ring, possesses a rich and versatile chemical reactivity profile. Future research should focus on systematically mapping out its diverse reaction pathways, including nucleophilic additions, reductions, oxidations, and cycloaddition reactions. Particular emphasis should be placed on uncovering unprecedented transformations that leverage the unique electronic and steric environment of the azepane ring. Investigating its behavior under various catalytic conditions, photochemical activation, and electrochemical methods could reveal novel synthetic methodologies and access to complex molecular architectures. Understanding the regioselectivity and stereoselectivity of these transformations will be key to controlling the synthesis of complex derivatives.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

To fully elucidate the reaction mechanisms and understand the electronic structure of this compound, the integration of advanced spectroscopic and computational techniques is essential. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments, coupled with Mass Spectrometry (MS) and X-ray crystallography, will provide detailed structural information and aid in reaction monitoring. Computational chemistry methods, such as Density Functional Theory (DFT) calculations, will be instrumental in predicting reaction pathways, transition states, and the energetic profiles of various transformations. These studies can offer insights into the nature of intermediates, the role of catalysts, and the factors governing selectivity, thereby accelerating the rational design of new reactions and applications.

Systematic Study of Stereochemistry and its Profound Impact on Molecular Behavior and Function

The azepane ring system can exhibit various stereoisomeric forms, particularly when substituents are present. A systematic study of the stereochemistry of this compound derivatives is crucial for understanding how different spatial arrangements of atoms influence their physical properties, chemical reactivity, and biological interactions. This includes investigating the synthesis and characterization of diastereomers and enantiomers, as well as exploring their conformational preferences using spectroscopic and computational methods. Understanding the impact of chirality on molecular recognition, enzyme binding, and material self-assembly will guide the development of stereoselective synthesis and the design of molecules with tailored functions.

Investigation of Polypharmacology and Predictive Target Identification in Chemical Biology Contexts

This compound scaffolds hold potential for applications in chemical biology and drug discovery, particularly due to their structural diversity and potential for interacting with multiple biological targets (polypharmacology). Future research should focus on synthesizing libraries of this compound derivatives and screening them against a broad range of biological targets to identify novel therapeutic leads. Predictive target identification using cheminformatics and bioinformatics tools, combined with in vitro and in vivo assays, will be vital for understanding their mechanisms of action and potential therapeutic applications. Investigating their role in modulating complex biological pathways or acting as scaffolds for multi-target agents could unlock significant therapeutic potential.

Expanding the Scope of Applications in Emerging Materials Science Fields

The inherent structural rigidity and the presence of reactive functional groups in this compound make it an attractive building block for advanced materials. Future research could explore its incorporation into polymers, dendrimers, or supramolecular assemblies to create novel materials with tunable properties. For instance, its diketone functionality could be utilized in cross-linking reactions or as a site for further functionalization to impart specific characteristics, such as thermal stability, optical properties, or stimuli-responsiveness. Investigating its potential in areas like organic electronics, sensing technologies, or as components in metal-organic frameworks (MOFs) represents a promising frontier.

Iterative Synthesis and Testing Paradigms for Comprehensive Structure-Function Elucidation

To achieve a comprehensive understanding of the structure-function relationships of this compound derivatives, iterative synthesis and testing paradigms are highly effective. This approach involves cycles of designing and synthesizing modified structures based on initial findings, followed by rigorous testing of their properties or activities. High-throughput synthesis and screening methodologies, coupled with advanced data analysis and machine learning techniques, can accelerate this process. By systematically varying structural features and correlating these changes with observed functions, researchers can efficiently identify optimal molecular designs for specific applications, whether in catalysis, materials science, or chemical biology.

Q & A

Basic Research Questions

Q. How can researchers safely handle Azepane-2,3-dione in laboratory settings to minimize health risks?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods or well-ventilated spaces to avoid inhalation of aerosols/dust .

- Storage : Store in sealed containers away from oxidizers and heat sources. Regularly inspect containers for leaks .

- Emergency Protocols : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are recommended for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the azepane ring structure and substituent positions. Compare chemical shifts with analogous compounds (e.g., benzoxazepine derivatives) .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and detect impurities.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700–1750 cm for the dione moiety .

- Chromatography : Use HPLC or GC with standards to assess purity and resolve stereoisomers (if applicable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological properties?

- Methodological Answer :

- Step 1 : Synthesize derivatives with modifications to the azepane ring (e.g., substituents at C2/C3) or the dione group. For example, introduce electron-withdrawing groups to enhance electrophilicity .

- Step 2 : Test biological activity (e.g., antimicrobial, enzyme inhibition) using standardized assays (e.g., MIC for antibacterial activity) .

- Step 3 : Correlate structural features (e.g., logP, steric bulk) with activity using QSAR models. Tools like CoMFA or molecular docking can predict binding modes .

- Step 4 : Validate hypotheses via iterative synthesis and testing. Prioritize derivatives with >80% efficacy in preliminary screens .

Q. What strategies resolve contradictions in toxicity data across studies on this compound derivatives?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing literature, distinguishing primary vs. secondary sources and excluding studies with unreliable methodologies (e.g., lacking controls) .

- Class-Based Extrapolation : Compare toxicity profiles with structurally related compounds (e.g., indoline-2,3-diones) to identify common mechanisms (e.g., reactive oxygen species generation) .

- In Vitro/In Vivo Validation : Use tiered testing:

- Tier 1 : Ames test for mutagenicity; MTT assay for cytotoxicity in human cell lines .

- Tier 2 : Acute toxicity in rodent models (LD) with histopathological analysis .

- Data Harmonization : Apply OECD guidelines for standardized reporting (e.g., dose metrics, exposure duration) to reduce variability .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address conflicting reports on this compound's stability under varying pH conditions?

- Methodological Answer :

- Controlled Variables : Test stability in buffered solutions (pH 1–13) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Degradation Products : Characterize byproducts using LC-MS and NMR. Compare with published spectra to identify common degradation pathways .

- Statistical Analysis : Use ANOVA to assess significance of pH/temperature effects. Report confidence intervals (95%) for degradation rates .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives for collaborative studies?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (e.g., solvent, catalyst, temperature) in detail. Use IUPAC nomenclature for unambiguous communication .

- Inter-Lab Validation : Share samples with collaborating labs for independent characterization (e.g., melting point, NMR). Require ≤5% deviation in purity metrics .

- Data Sharing : Publish raw spectra, chromatograms, and crystallographic data in supplementary materials for peer verification .

Tables for Key Data

| Property | Recommended Technique | Reference |

|---|---|---|

| Purity Analysis | HPLC (C18 column, 254 nm) | |

| Structural Confirmation | -NMR (400 MHz, CDCl) | |

| Toxicity Screening | MTT assay (IC) | |

| Stability Monitoring | UV-Vis (λ = 280 nm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.